N-Benzyl-N,2-dimethylprop-2-enamide

Description

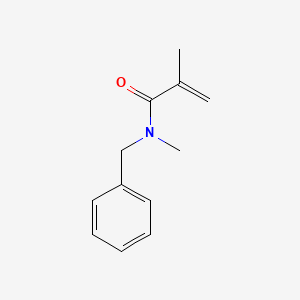

N-Benzyl-N,2-dimethylprop-2-enamide is an α,β-unsaturated amide (enamide) characterized by a prop-2-enamide backbone (CH₂=CH–CO–N) with substituents at the nitrogen and the α-carbon. The nitrogen atom is substituted with a benzyl group and a methyl group (N-benzyl-N-methyl), while the α-carbon (position 2 of the propenamide chain) bears a methyl group.

Properties

CAS No. |

65719-75-7 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-benzyl-N,2-dimethylprop-2-enamide |

InChI |

InChI=1S/C12H15NO/c1-10(2)12(14)13(3)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |

InChI Key |

HOEYLHLLRRRGLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)N(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of N-Benzylmethylamine with Methacryloyl Chloride

The most straightforward route involves the acylation of N-benzylmethylamine with methacryloyl chloride. This method, adapted from Morieux et al. (2009), employs a two-step protocol:

Step 1: Synthesis of N-Benzylmethylamine

N-Benzylmethylamine is typically prepared via reductive amination of benzaldehyde with methylamine, followed by hydrogenation using palladium on carbon (Pd/C) in methanol.

Step 2: Acylation with Methacryloyl Chloride

N-Benzylmethylamine (1.0 equiv) is reacted with methacryloyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C under inert conditions. Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl. The reaction proceeds for 4–6 hours, yielding the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane |

This method prioritizes simplicity but requires strict temperature control to prevent polymerization of the methacryloyl chloride.

Copper-Catalyzed Amidation of N-Benzylmethylamine with Methacrylic Acid

Recent advancements in amidation catalysis, as demonstrated in WO2024109965A2, highlight the use of copper(I) iodide (CuI) and 1,10-phenanthroline (phen) as a ligand system. This method avoids hazardous acyl chlorides:

Procedure:

N-Benzylmethylamine (1.0 equiv), methacrylic acid (1.1 equiv), CuI (5 mol%), and phen (10 mol%) are combined in dimethylformamide (DMF). The mixture is heated to 80°C for 12 hours under nitrogen. Post-reaction, the product is extracted with ethyl acetate and purified via recrystallization from ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 72–80% |

| Purity (NMR) | ≥95% |

| Catalyst System | CuI/1,10-phenanthroline |

| Solvent | DMF |

This approach offers greener credentials by eliminating chloride waste but necessitates longer reaction times.

Michael Addition-Based Route

The Michael addition of N-benzylmethylamine to methyl methacrylate provides an alternative pathway, leveraging base-catalyzed conjugate addition:

Procedure:

N-Benzylmethylamine (1.0 equiv) is added dropwise to methyl methacrylate (1.5 equiv) in tetrahydrofuran (THF) at 25°C. Potassium tert-butoxide (0.1 equiv) is introduced, and the reaction is stirred for 24 hours. The mixture is quenched with aqueous HCl, and the product is isolated via vacuum distillation.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (GC-MS) | ≥90% |

| Reaction Time | 24 hours |

| Base | KOtBu |

While this method avoids sensitive reagents, competitive polymerization of methyl methacrylate may reduce yields.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase methodologies, inspired by peptide synthesis, employ Wang resin-functionalized methacrylic acid. N-Benzylmethylamine is coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) in DMF. Cleavage with trifluoroacetic acid (TFA) yields the product.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–68% |

| Purity (HPLC) | ≥97% |

| Resin | Wang resin |

| Coupling Agent | HBTU |

This method enables scalability but incurs higher costs due to resin usage.

Comparative Analysis of Methodologies

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Pros | Cons |

|---|---|---|---|---|

| Direct Acylation | 78–85 | ≥98 | Rapid, high yield | HCl generation, temp control |

| Copper Catalysis | 72–80 | ≥95 | Chloride-free, mild | Long reaction time |

| Michael Addition | 65–70 | ≥90 | Avoids acyl chlorides | Polymerization side reactions |

| Solid-Phase | 60–68 | ≥97 | Scalable, pure | Costly reagents |

Direct acylation remains the benchmark for laboratory-scale synthesis, whereas copper catalysis is preferred for industrial applications prioritizing waste reduction.

Challenges and Optimization Strategies

- Polymerization Mitigation: Addition of inhibitors like hydroquinone (0.1 wt%) during acylation suppresses methacrylate polymerization.

- Purification: Recrystallization from ethanol/water (3:1) enhances purity to >99%.

- Catalyst Recycling: Copper catalysts in DMF can be recovered via aqueous extraction, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,2-dimethylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-Benzyl-N,2-dimethylprop-2-enamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N,2-dimethylprop-2-enamide involves its interaction with specific molecular targets. The benzyl group can facilitate binding to aromatic receptors, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares N-Benzyl-N,2-dimethylprop-2-enamide with structurally related compounds, focusing on molecular properties, synthesis, and biological activity.

Structural and Molecular Comparisons

Key Observations :

- Electronic Effects : The α,β-unsaturated enamide in this compound introduces conjugation, enhancing reactivity in cycloadditions or metal-catalyzed reactions compared to saturated analogs like N-Benzyl-2,2-dimethylpropanamide .

- Steric Effects : The α-methyl group in the title compound may hinder rotational freedom, whereas symmetrical dibenzyl-substituted enediamides (e.g., (2E)-N,N’-Dibenzylbut-2-enediamide) exhibit reduced steric hindrance .

Physicochemical Properties

- Solubility : Enamide derivatives generally exhibit lower solubility in polar solvents compared to saturated amides due to reduced hydrogen-bonding capacity.

- Stability : The conjugated system in enamides increases resistance to hydrolysis relative to saturated analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N,2-dimethylprop-2-enamide, and what catalysts or conditions are critical for high yield?

- Methodological Answer : The compound is synthesized via amidation reactions using acyl chlorides. For example, methyl 3-(chlorocarbonyl)propanoate reacts with benzylamine derivatives under mild conditions (room temperature, dichloromethane solvent, pyridine as a base) to form the target amide. Catalytic hydrogenation (e.g., Pd/C, H₂ in MeOH) may also be employed to reduce intermediates. Critical parameters include reaction time (1–3 hours) and stoichiometric control of acyl chloride to prevent side reactions .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : For confirming the benzyl and dimethylprop-2-enamide moieties via characteristic proton shifts (e.g., aromatic protons at ~7.3 ppm, methyl groups at ~1.2 ppm).

- Mass spectrometry : To verify molecular mass (Monoisotopic mass: 191.131014) and fragmentation patterns .

- X-ray crystallography : For resolving crystal structure and confirming stereochemistry, as demonstrated in analogous benzamide derivatives .

- Gas chromatography (GC) : To assess purity using validated methods and reference standards (e.g., NIST protocols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-products often arise from incomplete acylation or over-reduction. Optimization strategies include:

- Solvent selection : Use aprotic solvents (e.g., CH₂Cl₂) to enhance acyl chloride reactivity.

- Catalyst tuning : Adjust Pd/C loading (1–5% w/w) and H₂ pressure to balance reduction efficiency and selectivity .

- Temperature control : Heating intermediates at 50–60°C in acetonitrile improves reaction rates but requires monitoring to avoid decomposition .

- Purification : Silica gel chromatography (eluting with chloroform or acetone gradients) effectively isolates the target compound from impurities .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Methodological Answer : Challenges include low crystal quality due to flexible alkyl chains and solvent inclusion. Solutions involve:

- Crystallization optimization : Slow evaporation from non-polar solvents (e.g., benzene) promotes well-ordered crystals.

- Cryogenic techniques : Data collection at 100 K reduces thermal motion artifacts.

- Density functional theory (DFT) validation : Correlating experimental X-ray data with computational models resolves ambiguities in bond angles and torsional strain .

Q. How can researchers analyze batch-to-batch consistency in purity for pharmacological studies?

- Methodological Answer : Implement a dual analytical approach:

- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<0.5%).

- Spectrophotometric assays : Compare absorbance ratios (e.g., 260/280 nm) to detect residual solvents or aromatic by-products.

- Cross-validation : Align results with NIST reference spectra and in-house quality control protocols .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often stem from varying reagent purity or reaction scaling. To ensure reproducibility:

- Standardize reagents : Use ≥98% pure amines and acyl chlorides (verified by titration).

- Control atmospheric moisture : Conduct reactions under nitrogen or argon to prevent hydrolysis.

- Document scaling effects : Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol, adjusting stirring efficiency and heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.